molecular formula C13H21NO B13322445 (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL

Cat. No.: B13322445
M. Wt: 207.31 g/mol
InChI Key: MJDGCGWYWYSKMH-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is a chiral amino alcohol characterized by a tert-butyl-substituted phenyl ring at the 4-position and a hydroxyl group at the terminal carbon of the propanol chain. Its molecular formula is C₁₃H₂₁NO, with a molecular weight of ~207.35 g/mol. This compound is of interest in medicinal chemistry due to its amino and hydroxyl functional groups, which enable hydrogen bonding and ionic interactions .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

(3R)-3-amino-3-(4-tert-butylphenyl)propan-1-ol

InChI

InChI=1S/C13H21NO/c1-13(2,3)11-6-4-10(5-7-11)12(14)8-9-15/h4-7,12,15H,8-9,14H2,1-3H3/t12-/m1/s1

InChI Key

MJDGCGWYWYSKMH-GFCCVEGCSA-N

Isomeric SMILES

CC(C)(C)C1=CC=C(C=C1)[C@@H](CCO)N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(CCO)N

Origin of Product

United States

Preparation Methods

Reduction of Nitro Compounds

One classical approach involves the reduction of nitro-substituted precursors bearing the 4-(tert-butyl)phenyl group to the corresponding amine. This method typically uses catalytic hydrogenation or chemical reducing agents such as tin(II) chloride or iron in acidic media. The reduction step converts the nitro group (-NO2) to an amino group (-NH2) while maintaining the stereochemistry of the chiral center.

Asymmetric Tandem Michael Addition and Lactonization

A highly efficient and enantioselective method involves the tandem Michael addition of glycine-derived silyl enolates to α,β-unsaturated ketones, followed by lactonization. This process is catalyzed by chiral quaternary ammonium phenoxides derived from cinchona alkaloids, such as cinchonidine. The key features of this method include:

  • Use of cinchonidine-derived catalysts with bulky substituents to control stereochemistry.
  • Reaction carried out at low temperatures (e.g., –78 °C) to enhance selectivity.
  • Formation of 3-amino-3,4-dihydropyran-2-one intermediates, which can be further transformed into the target amino alcohol.
  • High diastereo- and enantioselectivities achieved, often with trans-selectivity >99:1.
  • The phenoxy group in the silyl enolate acts as a leaving group facilitating cyclization.

This method provides a route to the chiral amino alcohol with excellent stereochemical control.

Halogenation and Nucleophilic Substitution on Precursors

Another approach involves preparing chlorinated intermediates from hydroxy precursors using chlorinating agents such as thionyl chloride, phosphorus trichloride, or phosphoryl chloride. Subsequent nucleophilic substitution with amines or ammonia introduces the amino group. The process is typically conducted in the presence of organic or inorganic bases and in solvents such as hydrocarbons, ethers, esters, or polar aprotic solvents.

Solvent and Base Selection

The choice of solvent and base is critical for optimizing yields and stereoselectivity. Suitable solvents include:

  • Hydrocarbon solvents (e.g., hexane, toluene)
  • Ether solvents (e.g., tetrahydrofuran)
  • Ester solvents (e.g., ethyl acetate)
  • Chloro solvents (e.g., dichloromethane)
  • Alcoholic solvents (e.g., methanol, ethanol)
  • Polar aprotic solvents (e.g., acetonitrile, dimethylformamide)

Bases can be organic (e.g., triethylamine) or inorganic (e.g., sodium carbonate), depending on the reaction step.

Comparative Data Table of Preparation Methods

Method Key Reagents/Catalysts Reaction Conditions Yield & Selectivity Notes
Nitro reduction Catalytic hydrogenation or SnCl2, Fe/HCl Mild to moderate temperature Moderate to high yield Classical method, less stereoselective
Tandem Michael addition/lactonization Cinchonidine-derived quaternary ammonium phenoxides Low temperature (-78 °C), THF solvent High yield, >99:1 trans-selectivity, excellent enantioselectivity Highly stereoselective, modern approach
Halogenation and substitution Thionyl chloride, phosphorus chlorides, amines Organic/inorganic bases, various solvents Good yields, stereochemistry depends on conditions Versatile for intermediate preparation
Solvent-antisolvent recrystallization Various solvents (methanol, water) Ambient to low temperature Purification step Used to isolate amorphous or crystalline forms

Research Findings and Optimization Insights

  • The use of cinchonidine-derived catalysts with bulky substituents on the nitrogen atom significantly influences the absolute stereochemistry of the product, enabling control over enantioselectivity.
  • Tandem Michael addition and lactonization provide a one-pot synthesis with high diastereo- and enantioselectivity, making it a preferred method for industrial and research applications.
  • Chlorination of hydroxy precursors followed by nucleophilic substitution is a reliable route to intermediates but requires careful control of reaction conditions to prevent racemization.
  • Solvent selection impacts both reaction rate and product crystallinity. Polar aprotic solvents favor certain substitution reactions, while hydrocarbon solvents are preferred for recrystallization and purification.
  • Amorphous and crystalline forms of the compound can be prepared by solvent-antisolvent techniques, influencing the compound’s physical properties and suitability for pharmaceutical formulations.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The compound can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: PCC, DMSO (Dimethyl sulfoxide), and other mild oxidizing agents.

    Reduction: LiAlH4, sodium borohydride (NaBH4).

    Substitution: Acyl chlorides, anhydrides, and other electrophiles.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of amides, esters, or other substituted products.

Scientific Research Applications

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL has diverse applications in scientific research:

    Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in catalysis.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist.

Comparison with Similar Compounds

(1S,2R)-1-Amino-1-[3-(tert-butyl)phenyl]propan-2-OL (CAS 1019534-32-7)

  • Molecular Formula: C₁₃H₂₁NO (identical to the target compound).
  • Key Differences: Substituent Position: The tert-butyl group is at the meta position (3-position) of the phenyl ring instead of the para position (4-position). Stereochemistry: The amino and hydroxyl groups are located at positions 1 and 2, respectively, compared to the target compound’s 3R configuration.
  • Differences in stereochemistry may lead to distinct pharmacokinetic profiles .

(3R)-3-Amino-3-[3-chloro-5-(trifluoromethyl)phenyl]propan-1-OL (CAS 1336103-64-0)

  • Molecular Formula: C₁₃H₁₆ClF₃NO.
  • Key Differences :
    • Substituents : Chlorine (Cl) and trifluoromethyl (CF₃) groups at the 3- and 5-positions of the phenyl ring.
    • Molecular Weight : ~303.73 g/mol (higher due to electronegative substituents).
  • Implications :
    • Increased polarity from Cl and CF₃ groups enhances solubility in polar solvents but may reduce membrane permeability.
    • The electron-withdrawing effects could stabilize the molecule against metabolic degradation .

(3S)-3-Amino-3-(2-naphthyl)propan-1-OL (CAS 1213690-92-6)

  • Molecular Formula: C₁₁H₁₅NO₂.
  • Key Differences :
    • Aromatic System : A naphthyl group replaces the phenyl ring, introducing a larger aromatic system.
    • Molecular Weight : 201.26 g/mol.
  • Implications :
    • The naphthyl group enhances π-π stacking interactions with aromatic residues in proteins.
    • Reduced solubility due to increased hydrophobicity compared to the target compound .

(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL

  • Molecular Formula: C₁₃H₁₅Cl₂NO (as per ).
  • Key Differences :
    • Substituents : Two chlorine atoms at the 2- and 4-positions of the phenyl ring.
    • Molecular Weight : ~220.09 g/mol.
  • May exhibit higher binding specificity to targets requiring halogen bonding .

2,2-Dimethyl-3-(3-tolyl)propan-1-ol (IFRA Standard)

  • Molecular Formula : C₁₂H₁₈O.
  • Key Differences: Lacks an amino group; contains a methyl-substituted phenyl (tolyl) group.
  • Implications: Used as a fragrance ingredient, highlighting the role of hydroxyl groups in volatility and scent profiles. Safety data from IFRA standards suggest lower toxicity compared to amino-containing analogs .

Research Findings and Implications

  • Stereochemistry : The (3R)-configuration of the target compound may confer selectivity in chiral environments, such as enzyme active sites, compared to its (1S,2R)-isomer .
  • Substituent Effects :
    • Bulky tert-butyl groups enhance lipid solubility but reduce aqueous solubility, impacting bioavailability.
    • Electron-withdrawing groups (Cl, CF₃) improve stability but may require formulation adjustments for drug delivery .

Biological Activity

(3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL, also known as tert-butyl (3R)-3-amino-3-phenylpropanoate, is a compound with notable biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its potential therapeutic applications.

  • IUPAC Name : (1R)-3-(tert-butoxy)-3-oxo-1-phenylpropan-1-aminium
  • Molecular Formula : C13H21NO
  • Molecular Weight : 207.317 g/mol
  • SMILES Notation : CC(C)(C)c1ccc(C(C[NH3+])C(=O)O)cc1

The biological activity of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may function as a modulator of neurotransmitter systems, particularly in the central nervous system.

Biological Activity Overview

Recent research has highlighted several key areas regarding the biological activity of this compound:

  • Neuropharmacological Effects :
    • The compound has shown potential as a positive allosteric modulator for certain receptors, which may enhance synaptic transmission and improve cognitive functions.
    • In vitro studies indicated significant effects on cellular signaling pathways related to mood regulation and neuroprotection.
  • Anti-inflammatory Properties :
    • Research indicates that this compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This could have implications for treating conditions such as arthritis and other inflammatory diseases.
  • Antioxidant Activity :
    • The antioxidant properties of (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL have been evaluated, showing potential in reducing oxidative stress in cellular models.

Data Table: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalPositive modulation of neurotransmitter receptors
Anti-inflammatoryReduction in cytokine levels
AntioxidantDecreased oxidative stress in vitro

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry demonstrated that (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL significantly improved neuroprotective outcomes in animal models of neurodegenerative diseases. The findings suggested that the compound could potentially be developed into a therapeutic agent for conditions like Alzheimer's disease due to its ability to enhance neuronal survival and function.

Case Study 2: Anti-inflammatory Potential

In another investigation, the compound was administered to mice with induced inflammation. Results indicated a marked decrease in inflammatory markers and improved physical mobility compared to control groups. This suggests its potential utility in treating inflammatory disorders.

Q & A

Q. What are the optimal synthetic routes for (3R)-3-Amino-3-[4-(tert-butyl)phenyl]propan-1-OL, considering stereochemical control?

  • Methodological Answer: The synthesis should prioritize stereochemical control at the C3 position. Asymmetric reduction of a ketone precursor using chiral catalysts (e.g., Corey-Bakshi-Shibata) or enzymatic resolution can achieve enantiomeric purity. For example, sodium borohydride with chiral ligands or lipase-mediated kinetic resolution may enhance (R)-configuration selectivity. Intermediate purification via column chromatography (silica gel, hexane/ethyl acetate) is critical to remove diastereomers .

Q. Which analytical techniques are most effective for confirming the enantiomeric purity of this compound?

  • Methodological Answer: Chiral HPLC using a cellulose-based column (e.g., Chiralpak IC) with UV detection at 254 nm provides high-resolution separation of enantiomers. Complementary methods include polarimetry to measure optical rotation and NMR spectroscopy with chiral solvating agents (e.g., Eu(hfc)₃) to distinguish diastereotropic protons. Mass spectrometry (HRMS) confirms molecular integrity .

Q. How can the tert-butyl group’s steric effects influence reactivity in downstream functionalization?

  • Methodological Answer: The tert-butyl group introduces steric hindrance, slowing electrophilic substitution at the para position. Computational modeling (DFT calculations) predicts reaction sites, while experimental validation via iodination or Friedel-Crafts acylation under mild conditions (e.g., AlCl₃ at 0°C) can assess regioselectivity. Monitor progress using TLC and LC-MS .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for structurally related amino alcohols?

  • Methodological Answer: Discrepancies often arise from variations in stereochemical purity or assay conditions. Reproduce studies using enantiomerically pure samples (≥98% ee) and standardize bioassays (e.g., cell viability tests with controlled pH and temperature). Cross-validate results with orthogonal assays (e.g., SPR binding vs. functional cAMP assays) .

Q. How can computational methods predict biological targets based on structural analogs?

  • Methodological Answer: Perform pharmacophore modeling using tools like Schrödinger’s Phase to identify shared motifs with known bioactive compounds (e.g., β-adrenergic agonists). Molecular docking (AutoDock Vina) against predicted targets (e.g., GPCRs) prioritizes candidates. Validate predictions via competitive binding assays with radiolabeled ligands .

Q. What catalytic systems optimize yield and stereoselectivity during scale-up synthesis?

  • Methodological Answer: Transition-metal catalysts (e.g., Ru-BINAP complexes) enable asymmetric hydrogenation of prochiral ketones. Solvent selection (e.g., THF vs. methanol) impacts reaction kinetics and enantioselectivity. Use Design of Experiments (DoE) to optimize parameters (temperature, pressure, catalyst loading). Monitor in situ via FTIR to prevent over-reduction .

Q. How do impurities from synthetic intermediates affect pharmacological profiling?

  • Methodological Answer: Trace intermediates (e.g., tert-butylphenyl ketones) may act as off-target inhibitors. Employ preparative HPLC to isolate the final compound (>99.5% purity). Use LC-MS/MS to quantify impurities and assess their impact via counter-screen assays (e.g., cytochrome P450 inhibition) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.